molecular formula C18H25N2O2P B14651613 Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate CAS No. 53790-10-6

Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate

Cat. No.: B14651613
CAS No.: 53790-10-6
M. Wt: 332.4 g/mol
InChI Key: NJBYCYFQWFNVMZ-UHFFFAOYSA-N
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Description

Phenyl P-aziridin-1-yl-N-tricyclo[3311~3,7~]decan-1-ylphosphonamidate is a complex organic compound characterized by its unique tricyclic structure and aziridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate typically involves the following steps:

    Formation of the Tricyclic Core: The tricyclo[3.3.1.1~3,7~]decane core is synthesized through a series of cyclization reactions, often starting from simpler bicyclic precursors.

    Introduction of the Aziridine Ring: The aziridine ring is introduced via a nucleophilic substitution reaction, where an appropriate aziridine precursor reacts with the tricyclic core.

    Phosphonamidate Formation: The final step involves the formation of the phosphonamidate group through a reaction with a phosphonylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to ring-opening and formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve ring-opening.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated structures.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate involves its interaction with molecular targets through its reactive aziridine ring. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its applications in polymerization and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate is unique due to its combination of a tricyclic core, aziridine ring, and phosphonamidate group. This combination imparts distinct chemical reactivity and potential for diverse applications.

Properties

CAS No.

53790-10-6

Molecular Formula

C18H25N2O2P

Molecular Weight

332.4 g/mol

IUPAC Name

N-[aziridin-1-yl(phenoxy)phosphoryl]adamantan-1-amine

InChI

InChI=1S/C18H25N2O2P/c21-23(20-6-7-20,22-17-4-2-1-3-5-17)19-18-11-14-8-15(12-18)10-16(9-14)13-18/h1-5,14-16H,6-13H2,(H,19,21)

InChI Key

NJBYCYFQWFNVMZ-UHFFFAOYSA-N

Canonical SMILES

C1CN1P(=O)(NC23CC4CC(C2)CC(C4)C3)OC5=CC=CC=C5

Origin of Product

United States

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